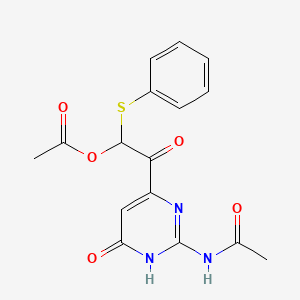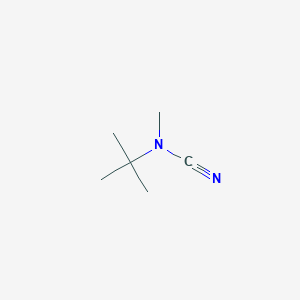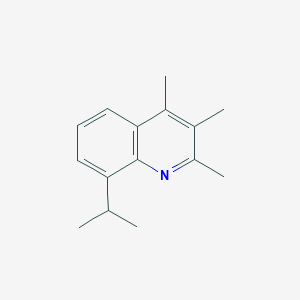
(1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime: is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring with phenylimino and phenylthioxime substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime typically involves the reaction of cyclohexa-2,5-dien-1-one with phenylamine and phenylthiohydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound may be investigated for its therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclohexa-2,5-dien-1-one derivatives: These compounds share the cyclohexadienone core but differ in their substituents.
Phenylimino derivatives: Compounds with similar phenylimino groups but different core structures.
Phenylthioxime derivatives: Compounds with phenylthioxime groups attached to different core structures.
Uniqueness: (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime is unique due to the combination of its phenylimino and phenylthioxime substituents on the cyclohexadienone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
82993-63-3 |
|---|---|
Molecular Formula |
C18H14N2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-N-phenyl-4-N-phenylsulfanylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C18H14N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14H |
InChI Key |
WKGCANLZDIOYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NSC3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)





![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
